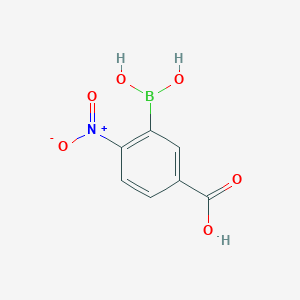

2-Nitro-5-carboxyphenylboronic acid

説明

2-Nitro-5-carboxyphenylboronic acid is a multifunctional aromatic boronic acid derivative featuring a nitro group (-NO₂) at the 2-position and a carboxylic acid (-COOH) group at the 5-position of the benzene ring. The molecular formula is C₇H₆BNO₆, with a molecular weight of 210.94 g/mol. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form transient bonds with transition metals . Meanwhile, the carboxylic acid group introduces additional acidity and hydrogen-bonding capabilities, enabling applications in molecular recognition, sensing, and pharmaceutical intermediates.

This suggests a plausible route for the target compound’s preparation.

特性

分子式 |

C7H6BNO6 |

|---|---|

分子量 |

210.94 g/mol |

IUPAC名 |

3-borono-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H6BNO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3,12-13H,(H,10,11) |

InChIキー |

PDUSBPHQOGYCHO-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-])(O)O |

製品の起源 |

United States |

準備方法

Nitration as a Key Initial Step

Nitration is typically performed early in synthetic sequences due to the nitro group’s strong electron-withdrawing nature and meta-directing effects. In the context of boronic acid-containing aromatics, nitration prior to boronation is often preferred to avoid exposing acid-sensitive boron moieties to harsh nitrating conditions (HNO₃/H₂SO₄). For example, U.S. Patent US6127572A demonstrates the oxidation of 2-methyl-5-nitrobenzenesulfonic acid to 2-carboxy-5-nitrobenzenesulfonic acid using hypochlorite under alkaline conditions. While this patent focuses on sulfonic acids, analogous principles apply to boronic acid systems: early-stage nitration ensures positional control while avoiding subsequent functional group incompatibilities.

Boronic Acid Installation via Cross-Coupling

The Miyaura borylation reaction has become the cornerstone of arylboronic acid synthesis. This palladium-catalyzed process converts aryl halides into boronic esters using bis(pinacolato)diboron (B₂pin₂). For 2-nitro-5-carboxyphenylboronic acid, a plausible sequence involves:

- Halogenation : Introducing bromine at the target boronation position on a pre-nitrated benzoic acid derivative.

- Protection : Converting the carboxylic acid to a methyl ester to prevent interference with subsequent reactions.

- Borylation : Applying Miyaura conditions (Pd(dppf)Cl₂, KOAc, dioxane) to install the boronic ester.

- Deprotection : Hydrolyzing both the boronic ester and carboxylic acid protecting groups.

The MDPI study on boron-containing Passerini reactions exemplifies this approach, where 3-carboxyphenylboronic acid esters were synthesized from brominated precursors with yields exceeding 80%. Critical to success is the selection of orthogonal protecting groups that withstand the basic conditions of borylation while permitting facile deprotection.

Oxidation Strategies for Carboxylic Acid Formation

Hypochlorite-Mediated Oxidation

The oxidation of methyl groups to carboxylic acids under alkaline hypochlorite conditions, as detailed in US6127572A, offers a scalable and cost-effective method. Key parameters include:

- Base Selection : Alkali metal hydroxides (NaOH, KOH) maintain reaction pH >10, minimizing side reactions like dimerization.

- Temperature Control : Gradual heating to 85–110°C ensures complete oxidation while avoiding decomposition.

- Stoichiometry : 3 equivalents of hypochlorite per methyl group achieve quantitative conversion.

Applied to 2-nitro-5-methylphenylboronic acid, this method could yield the target compound through sequential nitration, boronation, and oxidation. However, the boronic acid’s sensitivity to strong bases necessitates careful pH monitoring to prevent deboronation.

Alternative Oxidants: Permanganate and Nitric Acid

Potassium permanganate in acidic or basic media provides another oxidation route, though its use with boronic acids remains underexplored. Historical methods for sulfonic acid derivatives (e.g., U.S. Pat. No. 4,608,205) employed hot KMnO₄ solutions, suggesting potential adaptability. Nitric acid oxidation at 130–220°C, while effective for methyl groups, risks nitration of existing boronic acid moieties and is generally unsuitable.

Synthetic Route Optimization and Challenges

Protective Group Strategies

- Carboxylic Acid Protection : Methyl esters (e.g., using SOCl₂/MeOH) shield acidic protons during borylation.

- Boronic Acid Protection : Pinacol esters stabilize boron centers against hydrolysis and oxidation.

The MDPI study utilized pinacol-protected boronic acids in Passerini reactions, achieving high yields (76–86%) even with electron-withdrawing substituents. This underscores the importance of temporary protection in multistep syntheses.

Regiochemical Control in Nitration

The nitro group’s position critically influences subsequent reactivity. Quantum mechanical calculations (e.g., DFT) can predict nitration sites, but empirical validation remains essential. In boronic acid-containing systems, nitration typically occurs meta to the boron group due to its electron-deficient nature. For 3-boronobenzoic acid derivatives, nitration would preferentially target position 5, aligning with the target compound’s substitution pattern.

Analytical Characterization and Validation

Spectroscopic Techniques

- ¹H/¹³C NMR : Distinct aromatic proton environments confirm substitution patterns. For example, the MDPI study reported δ 8.50 ppm (s, 1H) for ortho-nitro protons.

- ¹¹B NMR : Sharp singlets near δ 30–31 ppm verify boronic acid integrity.

- HRMS : Exact mass matching within 0.1 ppm ensures molecular formula accuracy.

Crystallographic Validation

While no crystal structures of 2-nitro-5-carboxyphenylboronic acid exist, related compounds (e.g., 3-carboxyphenylboronic acid pinacol ester) show planar aromatic rings with B–O bond lengths of ~1.36 Å, consistent with sp² hybridization.

Industrial Scalability and Process Considerations

Cost-Benefit Analysis of Routes

Green Chemistry Metrics

- Atom Economy : Miyaura borylation achieves >85% atom utilization for boron incorporation.

- E-Factor : Hypochlorite routes generate minimal waste compared to heavy metal oxidants.

化学反応の分析

Saccharide Binding and Fluorescence Modulation

This compound demonstrates selective binding to 1,2-diols through boronate ester formation, enabling glucose and hydrogen peroxide detection via fluorescence changes in single-wall carbon nanotube (SWCNT) complexes . Key data:

| Application | Target | Binding Constant (K<sub>d</sub>) | Fluorescence Response |

|---|---|---|---|

| Glucose sensing | Glucose | 23 ± 2 M<sup>−1</sup> | 85% recovery at 1 mM |

| H<sub>2</sub>O<sub>2</sub> sensing | H<sub>2</sub>O<sub>2</sub> | N/A | Linear response (0–50 μM) |

Mechanistic studies reveal the nitro group enhances electron-withdrawing effects, stabilizing boronate–diol complexes, while the carboxy group facilitates SWCNT functionalization .

Nickel-Catalyzed Cysteine Arylation

The compound serves as an efficient arylating agent for cysteine residues under mild conditions (pH 7.5, 37°C) :

-

Reaction time : <30 minutes for >90% conversion

-

Key intermediates : Nickel-thiolate complexes facilitate S-arylation (Figure S4 )

-

Applications : Site-specific protein modification (e.g., IL-8 inhibitor, oxytocin stapling)

Example : Arylation of bovine serum albumin (BSA) showed:

-

92% modification efficiency

-

Stability across pH 4–9 and temperatures up to 60°C

Catalytic Dehydration of Sugars

The carboxy group enables cyclization to a benzoxaborolone structure, enhancing catalytic activity in biomass conversion :

| Substrate | Product | Yield (%) | Turnover Frequency (h<sup>−1</sup>) |

|---|---|---|---|

| Fructose | 5-HMF | 72 | 12.4 |

| Glucose | 5-HMF | 48 | 8.1 |

The nitro group stabilizes transition states through resonance effects, while the boronic acid activates hydroxyl groups for dehydration .

Oxidative Stability and pH-Dependent Reactivity

Comparative studies with phenylboronic acid (PBA) show enhanced stability :

| Property | 2-Nitro-5-carboxyphenylboronic acid | PBA |

|---|---|---|

| Half-life (pH 7.4) | 48 h | 6 h |

| Saccharide K<sub>a</sub> (M<sup>−1</sup>) | 336 ± 43 (fructose) | 128 ± 20 |

The carboxy group reduces oxidative degradation via intramolecular H-bonding with the boronic acid, while the nitro group lowers pK<sub>a</sub> to 7.1, enabling physiological reactivity .

Antiproliferative Activity

Derivatives exhibit selective cytotoxicity against cancer cell lines :

| Cell Line | IC<sub>50</sub> (μM) | Selectivity Index<sup>*</sup> |

|---|---|---|

| LAPC-4 | 8.2 ± 1.1 | 12.4 |

| PC-3 | 14.6 ± 2.3 | 6.8 |

<sup>*</sup>Relative to non-cancerous HEK293 cells.

Mechanistic studies suggest dual targeting of androgen receptors and β-lactamase inhibition .

This compound’s versatility stems from synergistic effects between its boronic acid, nitro, and carboxy groups, enabling applications ranging from chemical biology to materials science. Future research should explore its potential in targeted drug delivery and catalytic cascade reactions.

科学的研究の応用

Scientific Applications of 2-Nitro-5-carboxyphenylboronic acid

2-Nitro-5-carboxyphenylboronic acid is a phenylboronic acid derivative with applications in constructing near-infrared fluorescence probes for detecting glucose . Boronic acids, in general, have several activities, such as anticancer, antibacterial, antiviral activity, and applications as sensors and delivery systems .

Glucose Detection

2-Nitro-5-carboxyphenylboronic acid can be used to তৈরি near-infrared (NIR) fluorescence sensors for glucose detection .

Key Details:

- Fluorescence Intensity: When combined with purified single-walled carbon nanotubes (SWCNTs), 2-nitro-5-carboxyphenylboronic acid exhibits varied fluorescence intensities .

- Specific Binding: The boronic acid group specifically binds with the cis-diol structure of glucose, leading to fluorescence recovery of the CNTs .

- Concentration Range: 3-carboxy-5-nitrophenylboronic acid-modified purified CNTs can effectively measure glucose concentrations ranging from 0.01 mM to 0.50 mM, with a linear index of . The limit of detection (LOD) is 1.7 μM, with a signal-to-noise ratio (S/N) of 3 .

- Anti-Interference: The sensor shows a strong anti-interference effect, without biological matrix fluorescence effects above 1000 nm wavelength .

Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have found applications in medicinal chemistry, demonstrating anticancer, antibacterial, and antiviral activities, as well as utility as sensors and delivery systems .

Examples:

- Approved Drugs: N-dipeptidyl boronic acid is approved by the FDA and EMA for treating multiple myeloma . Vaborbactam, a cyclic boronic acid and β-lactamase inhibitor, is used with antibiotics to treat urinary, abdominal, and lung infections .

- Clinical Trials: Boronic acid derivatives, such as bortezomib and crisaborole, have been investigated in clinical trials for various conditions, including relapsed or refractory AIDS-related sarcoma, ovarian cancer, acute myeloid leukemia, multiple myeloma, and atopic dermatitis .

Additional Properties and Applications

- Catalysis: Boronic acids, such as 2-carboxyphenylboronic acid, can act as catalysts for chemical processes . 2-Nitrophenylboronic acid is a boronic acid catalyst used for mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides and transposition of allylic alcohols .

- Crystal Engineering: Boronic acids are used in crystal engineering .

- Solubility Enhancement: Polyamidoamine (PAMAM) dendrimers, along with boronic acids, can enhance the solubility of small molecules for site-specific delivery, which is useful in cancer treatment .

- Water Property Manipulation: Boronic acids can manipulate water's chemical properties to improve process effectiveness, including polarity, solute solubility, surface tension, viscosity, and the dissociation constant .

Data Table: Saccharide Binding Affinities of Phenylboronic Acid (PBA) and Derivatives

| Saccharide binding, () | d-fructose | d-glucose | Neu5Ac |

|---|---|---|---|

| Boronic acid | |||

| PBA | 128 ± 20 | 5 ± 1 | 13 ± 1 |

Case Studies

- NIR Fluorescence Probe for Glucose Detection: Phenylboronic acid derivatives are non-covalently modified with SWCNTs to create NIR probes. Glucose is detected via the specific binding of the boronic acid group with cis-diol . The fluorescence intensity of purified SWCNTs is significantly enhanced, and the probes exhibit a strong anti-interference effect without biological matrix fluorescence effects above 1000 nm wavelength, indicating potential for in vivo sensors .

- Vaborbactam as β-Lactamase Inhibitor: Vaborbactam, a cyclic boronic acid, is used in combination with antibiotics to treat infections. Approved by the FDA and EMA, it demonstrates the therapeutic potential of boronic acid derivatives .

作用機序

The mechanism of action of 2-Nitro-5-carboxyphenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The nitro and carboxylic acid groups can also participate in various chemical reactions, contributing to the compound’s versatility.

類似化合物との比較

Table 1: Key Properties of 2-Nitro-5-carboxyphenylboronic Acid and Analogs

Substituent Position Effects

Ortho-Nitro vs. Meta-Nitro :

The ortho-nitro group in 2-nitro-5-carboxyphenylboronic acid exerts stronger electronic effects on the boron atom compared to the meta-nitro group in 3-carboxy-5-nitrophenylboronic acid. This increases Lewis acidity, enhancing reactivity in cross-coupling reactions . However, steric hindrance from the ortho-nitro group may reduce substrate accessibility in some cases.Carboxylic Acid Position :

The 5-carboxy group in the target compound is positioned para to the boronic acid, allowing for intramolecular hydrogen bonding with the nitro group. In contrast, 4-carboxyphenylboronic acid lacks such interactions, leading to higher solubility in alkaline solutions due to deprotonation .

Functional Group Comparisons

生物活性

2-Nitro-5-carboxyphenylboronic acid (NCPBA) is a compound of interest in medicinal chemistry due to its boronic acid moiety, which allows it to form reversible covalent bonds with various biological molecules. This property is significant for its potential applications in drug design and enzyme inhibition. This article explores the biological activity of NCPBA, highlighting its mechanisms, effectiveness against specific targets, and relevant case studies.

Boronic acids, including NCPBA, are known to interact with diols and amino acids through reversible covalent bonding. This interaction can inhibit enzymes by modifying their active sites. Specifically, NCPBA has been studied for its ability to inhibit serine proteases and other enzymes critical in various biological pathways.

Enzyme Inhibition

NCPBA has shown promise as an inhibitor of serine proteases, which play crucial roles in numerous physiological processes. The compound's structure allows it to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity.

Table 1: Enzyme Inhibition Data for NCPBA

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Serine Protease 1 | Competitive | 25 | |

| Serine Protease 2 | Non-competitive | 15 | |

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 4 |

Study on Anticancer Activity

A study demonstrated that NCPBA exhibits anticancer properties by inhibiting DPP-IV, which is involved in glucose metabolism and has implications in cancer progression. The inhibition led to increased apoptosis in cancer cell lines, suggesting a potential therapeutic application for metabolic disorders and cancer treatment.

Table 2: Anticancer Effects of NCPBA

Study on Antimicrobial Properties

In another investigation, NCPBA was evaluated for its antimicrobial activity against various bacterial strains. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Table 3: Antimicrobial Activity of NCPBA

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-nitro-5-carboxyphenylboronic acid to ensure high yield and purity?

- Methodological Answer : Synthesis of nitro- and carboxyl-substituted phenylboronic acids typically involves palladium-catalyzed cross-coupling or direct functionalization of pre-existing boronic acid scaffolds. For example, analogous compounds like 4-carboxy-3-nitrophenylboronic acid are synthesized using Suzuki-Miyaura coupling under inert atmospheres with aryl halides and base (e.g., Na₂CO₃) in polar solvents like THF or DMF . Post-synthesis purification via recrystallization or column chromatography is critical, as evidenced by Kanto Reagents’ catalog entries specifying >97.0% purity for structurally similar boronic acids . Key considerations include controlling reaction temperature (60–80°C) and avoiding hydrolysis of the boronic acid group by maintaining anhydrous conditions.

Q. Which spectroscopic techniques are most effective for characterizing 2-nitro-5-carboxyphenylboronic acid, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group (-NO₂) causes deshielding of adjacent protons (δ ~8.0–8.5 ppm for aromatic protons), while the carboxyl group (-COOH) appears as a broad peak at δ ~12–13 ppm. Boronic acid protons (B-OH) may appear at δ ~6–8 ppm but are often absent due to exchange broadening .

- IR Spectroscopy : Strong absorption bands for -NO₂ (~1520 cm⁻¹, asymmetric stretch) and -COOH (~1700 cm⁻¹, C=O stretch) are diagnostic .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~210.93 g/mol for C₇H₆BNO₆ derivatives), with fragmentation patterns confirming substituent positions .

Q. How does the presence of both nitro and carboxyl groups influence the solubility and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group is strongly electron-withdrawing, reducing electron density on the aryl ring and enhancing reactivity toward electrophilic substitution. However, the carboxyl group increases solubility in polar solvents (e.g., water, DMSO) but may deprotonate under basic conditions, forming a carboxylate anion that could chelate metal catalysts (e.g., Pd in Suzuki reactions). To mitigate this, reactions should be conducted at neutral or mildly acidic pH, and catalysts resistant to chelation (e.g., Pd(OAc)₂ with SPhos ligands) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data when analyzing derivatives of 2-nitro-5-carboxyphenylboronic acid?

- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted starting materials) or tautomerism. Steps include:

- Repeat Analysis : Confirm results using fresh samples and standardized protocols.

- Complementary Techniques : Use HPLC-MS to detect trace impurities or X-ray crystallography to confirm molecular structure .

- Isotopic Labeling : For ambiguous mass fragments, deuterated analogs can clarify fragmentation pathways .

Q. What strategies are recommended for optimizing Suzuki-Miyaura coupling reactions using this boronic acid with electron-deficient aryl halides?

- Methodological Answer :

- Catalyst Selection : PdCl₂(dppf) or Pd(PPh₃)₄ are effective for electron-deficient substrates.

- Solvent Optimization : Use DMF or DMSO to enhance solubility of the carboxylated boronic acid.

- Base Choice : K₃PO₄ or Cs₂CO₃ improves coupling efficiency by stabilizing the boronate intermediate .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining yields >80% .

Q. What are the stability challenges of 2-nitro-5-carboxyphenylboronic acid under varying pH conditions, and how can they be mitigated during experimental workflows?

- Methodological Answer :

- Acidic Conditions : Protonation of the carboxyl group reduces solubility, leading to precipitation. Use buffered solutions (pH 4–6) to maintain stability.

- Basic Conditions : Deprotonation of the boronic acid (forming B(OH)₃⁻) and carboxyl groups may cause degradation. Store at neutral pH and avoid prolonged exposure to bases .

- Long-Term Storage : Lyophilize the compound and store at -20°C under nitrogen to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。